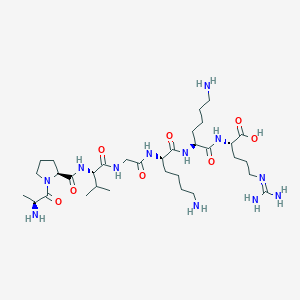![molecular formula C28H44N6O6 B14228637 N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] CAS No. 578741-23-8](/img/structure/B14228637.png)
N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]: is a complex organic compound that belongs to the class of bis-amides. This compound is characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker, each substituted with 3-aminopropoxy groups. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves a multi-step process. One common method includes the reaction of 3,5-dihydroxybenzoic acid with 3-bromopropylamine to form 3,5-bis(3-aminopropoxy)benzoic acid. This intermediate is then reacted with ethane-1,2-diamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its ability to interact with specific proteins and enzymes. It has shown promise in in vitro studies for its biocompatibility and potential therapeutic effects .
Medicine: In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery applications .
Industry: Industrially, N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is used in the production of polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance .
Wirkmechanismus
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the amine and amide groups, which can form hydrogen bonds and other interactions with the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N,N’-(Ethane-1,2-diyl)bis(benzamide): This compound lacks the 3-aminopropoxy groups, making it less versatile in terms of chemical reactivity and applications.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has different substituents, leading to variations in its chemical and physical properties.
3,3’-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine: This compound has a different core structure, resulting in distinct chemical behavior and applications.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] stands out due to its unique combination of benzamide and aminopropoxy groups. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
578741-23-8 |
|---|---|
Molekularformel |
C28H44N6O6 |
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
3,5-bis(3-aminopropoxy)-N-[2-[[3,5-bis(3-aminopropoxy)benzoyl]amino]ethyl]benzamide |
InChI |
InChI=1S/C28H44N6O6/c29-5-1-11-37-23-15-21(16-24(19-23)38-12-2-6-30)27(35)33-9-10-34-28(36)22-17-25(39-13-3-7-31)20-26(18-22)40-14-4-8-32/h15-20H,1-14,29-32H2,(H,33,35)(H,34,36) |
InChI-Schlüssel |
XIDOWBXKVYXPMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OCCCN)OCCCN)C(=O)NCCNC(=O)C2=CC(=CC(=C2)OCCCN)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)


![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)



![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)

